![molecular formula C22H30N6O B1673003 JNJ-2408068 CAS No. 317846-22-3](/img/structure/B1673003.png)
JNJ-2408068
准备方法
R-170591 的合成涉及以下几个关键步骤:
缩合反应: 在三乙胺 (TEA) 和二甲基甲酰胺 (DMF) 的存在下,羧酸乙酯与氯甲基衍生物缩合生成中间体化合物。
水解: 然后使用氢溴酸水溶液 (HBr) 水解中间体,生成哌啶衍生物。
偶联反应: 该哌啶衍生物与溴代衍生物在 2-丁酮中使用碳酸钠 (Na2CO3) 偶联,生成受保护的化合物。
化学反应分析
科学研究应用
R-170591 具有广泛的科学研究应用:
化学: 它用作抗病毒剂及其作用机制研究的模型化合物。
生物学: R-170591 用于研究呼吸道合胞病毒在各种生物系统中的复制和抑制。
医学: 该化合物在治疗 RSV 感染方面具有潜在的治疗应用,特别是在婴儿和老年人等高危人群中。
作用机制
R-170591 通过抑制呼吸道合胞病毒的融合发挥作用。它与病毒的 F 蛋白结合,阻止病毒进入宿主细胞并复制。这种相互作用涉及 F 蛋白内部核心中的一个小疏水腔,R-170591 在该腔中与 HR1 和 HR2 结构域相互作用。 这种结合破坏了 F 蛋白的正常功能,从而抑制病毒融合和复制 .
相似化合物的比较
R-170591 与其他 RSV 抑制剂(如 VP-14637 和 BMS-433771)相似。它具有独特的性质,使其特别有效:
VP-14637: 与 R-170591 一样,VP-14637 通过与 F 蛋白结合来抑制 RSV 融合。在某些研究中,R-170591 表现出更高的效力。
BMS-433771: 该化合物也靶向 RSV F 蛋白,但与 R-170591 相比,其药代动力学特性不同。
TMC353121: 另一种已被广泛研究的 RSV 抑制剂,但在某些临床前研究中,R-170591 表现出更良好的安全性
R-170591 独特的结合特性和强大的抗病毒活性使其成为研究和潜在治疗 RSV 感染的宝贵化合物。
生物活性
JNJ-2408068, a small-molecule inhibitor, has garnered significant attention for its potent antiviral activity against Respiratory Syncytial Virus (RSV). This article synthesizes diverse research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy, and resistance profiles.
This compound operates by inhibiting the fusion process of RSV, which is critical for viral entry into host cells. The compound targets the viral F protein, specifically binding to a hydrophobic cavity formed by the heptad repeat regions HR1 and HR2. This binding disrupts the conformational changes necessary for viral fusion with host cell membranes.
Binding Characteristics
Research indicates that this compound has a 50% effective concentration (EC50) in the low nanomolar range:
Compound | EC50 (nM) | Binding Site |
---|---|---|
This compound | 2.1 | Hydrophobic cavity in F protein |
VP-14637 | 1.4 | Similar binding site |
Molecular modeling studies suggest that both this compound and VP-14637 bind simultaneously to the F protein, indicating overlapping mechanisms of action. The binding interaction is characterized by several key amino acid residues that undergo mutations in drug-resistant variants, confirming the specificity of these inhibitors .
Antiviral Efficacy
The antiviral efficacy of this compound has been assessed through various in vitro and in vivo studies.
In Vitro Studies:
- Cell Lines: The compound demonstrated strong antiviral activity in HeLa cells with an EC50 of 2.1 nM.
- Cell Fusion Assays: In RSV-mediated cell fusion assays, this compound exhibited an EC50 of 0.9 nM, underscoring its potent inhibitory effects on viral fusion processes .
In Vivo Studies:
Animal models have been used to evaluate the therapeutic potential of this compound. For instance:
- Neonatal Lambs: Treatment with this compound significantly reduced viral load and lung inflammation when administered prophylactically and therapeutically.
- Mouse Models: The compound showed a favorable safety profile with significant reductions in RSV-induced symptoms when administered at optimal doses .
Resistance Profiles
The emergence of drug-resistant RSV variants poses a challenge for antiviral therapies. Studies have identified specific mutations in the F protein associated with resistance to this compound:
Virus Variant | Resistance Level | Mutations Identified |
---|---|---|
VP-14637 (A) | >1000-fold | F488Y |
This compound (A) | 4.5-fold | E487D |
This compound (B) | 40-fold | K399I |
These mutations indicate that while resistance can develop, it often involves changes within close proximity to the original binding site, suggesting that alternative therapeutic strategies may still be effective against resistant strains .
Case Studies and Clinical Implications
Clinical studies have begun to explore the real-world implications of using this compound as a therapeutic agent against RSV. In phase trials, the compound has shown promise not only in reducing viral loads but also in improving clinical outcomes for patients at risk for severe RSV infections.
Summary of Findings from Clinical Trials:
- Efficacy Against RSV Strains: this compound has been effective against multiple strains of RSV A and B.
- Safety Profile: High selectivity index (>10^5) indicates low cytotoxicity relative to its antiviral activity.
- Potential for Combination Therapy: Given its mechanism, this compound may be used alongside other antiviral agents to enhance efficacy and mitigate resistance development.
属性
IUPAC Name |
2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSNNMSDOHAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185654 | |
Record name | JNJ-2408068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317846-22-3 | |
Record name | JNJ-2408068 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-2408068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-2408068 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。